Product packaging for Cetirizine Sorbitol Ester Impurity(Cat. No.:CAS No. 3848888-64-5)

Cetirizine Sorbitol Ester Impurity

Cat. No.: B600806
CAS No.: 3848888-64-5
M. Wt: 553.06
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Description

Contextualization of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. This process, known as impurity profiling, involves a comprehensive analytical evaluation to detect, identify, and quantify any foreign substances that may be present in an API. wisdomlib.org These impurities can originate from various sources, including raw materials, synthetic intermediates, degradation of the API, or reactions with excipients. researchgate.netscirp.org Regulatory bodies worldwide mandate thorough impurity profiling to ensure the safety, efficacy, and quality of the final pharmaceutical product. wisdomlib.org Even trace amounts of certain impurities can pose toxicological risks, potentially altering the drug's therapeutic effects. wisdomlib.org Therefore, establishing a detailed impurity profile is a fundamental requirement for regulatory approval and for maintaining product consistency throughout its lifecycle. wisdomlib.orggoogle.com

Overview of Cetirizine (B192768) Dihydrochloride (B599025) as a Pharmaceutical API

Cetirizine dihydrochloride is a potent second-generation histamine (B1213489) H1 antagonist. It is the active ingredient in numerous medications used for the relief of symptoms associated with seasonal and perennial allergic rhinitis, and chronic urticaria. As a pharmaceutical API, cetirizine dihydrochloride is widely manufactured and formulated into various dosage forms, including oral solutions and tablets. nih.govresearchgate.net Its chemical structure contains a carboxylic acid functional group, which is a key feature in its pharmacological activity and also a site for potential chemical reactions leading to the formation of impurities. researchgate.net

PropertyDescription
Drug Name Cetirizine Dihydrochloride
Therapeutic Category Antihistamine
Primary Use Treatment of allergic reactions
Common Dosage Forms Oral solutions, Tablets
CAS Number 83881-52-1

Classification and Significance of Degradation and Process-Related Impurities in Pharmaceutical Manufacturing

Pharmaceutical impurities are broadly categorized based on their origin. Process-related impurities are substances that are introduced or created during the synthesis and purification of the API. These can include unreacted starting materials, intermediates, by-products, and residual solvents or catalysts.

Degradation impurities , on the other hand, are formed due to chemical changes in the drug substance over time. These changes can be triggered by exposure to environmental factors such as light, heat, and moisture, or through interaction with other components in the drug product, like excipients. researchgate.net The formation of degradation products is a key focus of stability studies.

The significance of these impurities lies in their potential to impact the safety and efficacy of the drug. Some impurities may be toxic, while others could potentially have their own pharmacological activity that might interfere with the intended therapeutic action of the API. Therefore, strict control over both process-related and degradation impurities is essential.

Regulatory Framework for Impurity Control in Pharmaceutical Products (e.g., ICH Guidelines)

A robust regulatory framework governs the control of impurities in pharmaceutical products to ensure patient safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are widely adopted by regulatory authorities globally.

Key ICH guidelines for impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on the control of impurities that are degradation products of the API or reaction products of the API with excipients in the final drug product.

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the assessment and control of impurities that have the potential to be mutagenic.

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. Adherence to these regulatory standards is a mandatory part of the drug approval process.

Properties

CAS No.

3848888-64-5

Molecular Formula

C27H37ClN2O8

Molecular Weight

553.06

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Mechanistic Formation Pathways of Cetirizine Sorbitol Ester Impurity

Identification of Precursors and Reactants in Esterification

The formation of cetirizine (B192768) sorbitol ester is a direct consequence of a chemical reaction between cetirizine and sorbitol.

Role of Cetirizine's Carboxylic Acid Group

Cetirizine, a second-generation antihistamine, possesses a carboxylic acid functional group. researchgate.netnih.gov This group is the primary site of reactivity in the esterification process. The presence of this acidic moiety makes cetirizine susceptible to reactions with alcohol-containing excipients. researchgate.net Studies have shown that the carboxylic acid on cetirizine readily reacts with polyols like sorbitol to form monoesters. researchgate.netnih.gov This reaction has been observed even at relatively low temperatures, with over 1% of cetirizine converting to a monoester within a week at 40°C in concentrations similar to those in commercial preparations. researchgate.netnih.gov

Contribution of Sorbitol's Hydroxyl Groups as Polyol Excipient

Sorbitol, a sugar alcohol, is frequently used as an excipient in liquid pharmaceutical formulations. drugbank.comhpra.ie Its structure contains multiple hydroxyl (-OH) groups, which act as nucleophiles in the esterification reaction. researchgate.netdrugbank.com These hydroxyl groups can attack the electrophilic carbonyl carbon of cetirizine's carboxylic acid, leading to the formation of an ester bond. researchgate.net The reaction between cetirizine and sorbitol has been a subject of study to understand the acylation reaction between a carboxylic acid and a polyalcohol. researchgate.net

Impact of Other Polyols (e.g., Glycerol) in Related Ester Formation

The formation of ester impurities is not unique to the combination of cetirizine and sorbitol. Other polyols, such as glycerol (B35011), which are also common pharmaceutical excipients, can participate in similar reactions. researchgate.netnih.gov Research has demonstrated that cetirizine can react with glycerol to form monoesters in a manner analogous to its reaction with sorbitol. researchgate.netnih.gov In fact, studies have identified cetirizine glycerol ester as an impurity in the synthesis of cetirizine. cymitquimica.com The reactivity of cetirizine with various polyols highlights the importance of excipient selection in drug formulation to minimize the formation of such degradation products. researchgate.net

Table 1: Reactivity of Cetirizine with Polyol Excipients

Polyol ExcipientReactive GroupProduct
SorbitolHydroxyl (-OH)Cetirizine Sorbitol Monoester
GlycerolHydroxyl (-OH)Cetirizine Glycerol Monoester

Chemical Reaction Mechanisms of Ester Bond Formation

The formation of the cetirizine sorbitol ester bond is governed by fundamental principles of organic chemistry.

Nucleophilic Acyl Substitution in Cetirizine Esterification

The esterification of cetirizine with sorbitol proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comquora.com In this reaction, the alcohol (sorbitol) acts as a weak nucleophile that attacks the carbonyl carbon of the carboxylic acid (cetirizine). quora.comtaylorandfrancis.com This process typically involves an addition-elimination pathway. The nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequently, the leaving group (in this case, a water molecule formed from the -OH of the carboxylic acid and a proton) is eliminated, resulting in the formation of the ester. masterorganicchemistry.com

Catalysis by Acidic Conditions

The esterification reaction between a carboxylic acid and an alcohol is often catalyzed by acidic conditions. masterorganicchemistry.com Cetirizine hydrochloride itself is an acidic substance, which can create an environment conducive to this reaction. researchgate.net The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of sorbitol. This acid catalysis accelerates the rate of the esterification reaction. masterorganicchemistry.com

Table 2: Key Steps in Nucleophilic Acyl Substitution of Cetirizine

StepDescription
1. Protonation The carbonyl oxygen of cetirizine's carboxylic acid is protonated in the presence of an acid catalyst.
2. Nucleophilic Attack A hydroxyl group from sorbitol attacks the now more electrophilic carbonyl carbon.
3. Tetrahedral Intermediate Formation A transient tetrahedral intermediate is formed.
4. Elimination A water molecule is eliminated, and the carbonyl double bond is reformed, yielding the ester product.

Influence of Environmental and Formulation Parameters on Impurity Generation

The generation of the cetirizine sorbitol ester impurity is not static; it is influenced by a variety of environmental and formulation-specific factors. These parameters can significantly affect the rate and extent of impurity formation, thereby impacting the stability and quality of the final drug product. researchgate.netnih.govscirp.org

Temperature plays a critical role in the kinetics of the esterification reaction between cetirizine and sorbitol. researchgate.netnih.gov Studies have demonstrated that the rate of formation of the cetirizine sorbitol monoester is highly dependent on temperature. researchgate.netresearchgate.net

Kinetic studies have been conducted at various temperatures, such as 40°C, 60°C, and 80°C, to understand the reaction dynamics. researchgate.netnih.gov Even at a relatively low temperature of 40°C, it was observed that over 1% of the cetirizine content could be converted into the monoester within one week in preparations with concentrations similar to those found in marketed products. researchgate.netnih.govscirp.org This highlights the reactivity between the two compounds even under accelerated storage conditions.

The reaction kinetics have been described as reversible, and a second-order reversible kinetic model has been applied to determine the rate constants. researchgate.net The Arrhenius plot for the formation of esters of cetirizine with polyols like propylene (B89431) glycol, which has a similar reactive hydroxyl group, showed a good correlation, indicating the temperature dependency of the reaction rate. researchgate.net However, it was also noted that for sorbitol and glycerol, the predictability at higher temperatures using the Arrhenius plot was less accurate. researchgate.net

Interestingly, these kinetic studies also revealed that the formed esters are themselves unstable and can degrade, especially at higher temperatures. researchgate.netnih.govresearchgate.net This suggests a complex reaction pathway where the impurity can be both formed and degraded over time, influenced by the thermal stress applied to the formulation.

Table 1: Effect of Temperature on Cetirizine Ester Formation

Temperature (°C)ObservationSource
40Over 1% of cetirizine transformed into monoester within 1 week. researchgate.netnih.govscirp.org
60Increased rate of ester formation observed in kinetic studies. researchgate.netnih.gov
80Further increased rate of ester formation, but also degradation of the ester. researchgate.netnih.govresearchgate.net

The pH of the formulation is a critical parameter influencing the rate of esterification. Cetirizine hydrochloride is an acidic substance, with a pH typically ranging from 1.2 to 1.8. researchgate.net The esterification reaction can be catalyzed by both acids and bases. Strong acids can catalyze the reaction by protonating the carbonyl group of the carboxylic acid on cetirizine, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of sorbitol. scirp.org

Conversely, basic conditions can increase the rate of reaction by deprotonating the alcohol, making it a more potent nucleophile. scirp.org For a similar reaction involving the sugar alcohol xylitol, it was noted that esterification only occurred at a pH above 6. researchgate.net This suggests that the pH profile of the cetirizine formulation will significantly dictate the favorability and speed of the sorbitol ester impurity formation. The acidic nature of cetirizine hydrochloride itself may contribute to the catalysis of the esterification reaction.

The presence of water is a crucial factor in the formation of the cetirizine sorbitol ester, primarily because this reaction is most relevant in aqueous-based oral solutions. researchgate.netnih.gov While specific studies on water activity's direct impact on this particular esterification are not detailed in the provided context, the principles of chemical kinetics in aqueous solutions apply.

Esterification is a reversible reaction where water is a product. According to Le Chatelier's principle, a high concentration of water can shift the equilibrium back towards the reactants (cetirizine and sorbitol), favoring hydrolysis of the ester. Therefore, while water is the vehicle for the reaction, its high concentration can also limit the net formation of the ester impurity by promoting the reverse reaction.

In the solid state, the influence of humidity on cetirizine dihydrochloride (B599025) stability has been investigated. ptfarm.pl One study found that at 333 K, relative humidity levels of 49.9% and 74.9% did not cause significant degradation of solid cetirizine dihydrochloride. ptfarm.pl However, the formation of the sorbitol ester is a phenomenon primarily associated with liquid dosage forms where the reactants are in solution and can readily interact. asiapharmaceutics.infoelsevierpure.com

The concentration of sorbitol in the formulation directly influences the rate of impurity formation. researchgate.net As a reactant, a higher concentration of sorbitol will, according to the law of mass action, increase the likelihood and rate of the esterification reaction with cetirizine. The reaction has been observed to occur at concentrations of sorbitol similar to those used in commercially available oral solutions. researchgate.netnih.gov

The purity of the excipients, including sorbitol, is another critical factor. nih.govscirp.org Excipients are not always inert and can contain reactive impurities that may lead to the degradation of the active pharmaceutical ingredient. nih.govscirp.org Common reactive impurities in excipients can include aldehydes, acids, and metals. nih.gov The presence of such impurities in the sorbitol raw material could potentially catalyze the degradation of cetirizine or participate in side reactions, further complicating the impurity profile of the drug product. Therefore, ensuring the purity of sorbitol and other excipients is essential for maintaining the stability of the cetirizine formulation. nih.gov

The manufacturing process itself can have a significant impact on the formation of the this compound. scirp.org Processes that involve the application of heat, such as drying, can accelerate the rate of this temperature-dependent reaction. researchgate.netresearchgate.net The duration and temperature of any heating steps during manufacturing must be carefully controlled to minimize the formation of this impurity.

The mixing process, while essential for ensuring the homogeneity of the formulation, also brings the cetirizine and sorbitol molecules into close proximity, which is a prerequisite for the chemical reaction to occur. The order of addition of excipients and the mixing time and intensity could potentially influence the initial rate of impurity formation. A thorough understanding and control of these process parameters are necessary to ensure a robust manufacturing process that minimizes the generation of degradation products. scirp.org

Control Strategies and Mitigation Approaches for Cetirizine Sorbitol Ester Impurity

Process Optimization in API Synthesis and Drug Product Manufacturing

Controlling the formation of the Cetirizine (B192768) Sorbitol Ester Impurity begins with rigorous process optimization during both the synthesis of the cetirizine API and the subsequent manufacturing of the finished drug product. researchgate.net A comprehensive understanding of the reaction mechanism and its kinetics allows for the implementation of targeted controls. nih.gov

The esterification reaction between cetirizine and sorbitol is significantly influenced by key process parameters such as temperature, pH, and time. nih.govdrhothas.com

Temperature: Elevated temperatures are a primary driver for the formation of the ester impurity. researchgate.net Kinetic studies have demonstrated that the reaction rate increases with temperature. nih.gov Research has shown that at a temperature as low as 40°C, more than 1% of the cetirizine content can be converted into a monoester within one week in solutions with concentrations similar to those in marketed products. nih.govresearchgate.net This highlights the critical need for strict temperature control during all manufacturing stages, including mixing, holding, and filling. researchgate.net

pH: The pH of the formulation plays a crucial role. Cetirizine hydrochloride is an acidic compound, and the esterification reaction can be catalyzed by acidic conditions. researchgate.netdrhothas.com Maintaining the pH in a specific range where the reaction rate is minimized is a key control strategy. The micro-environmental pH of the drug-excipient mixture is a determining factor in the degradation process. drhothas.com

Reaction Time: The extent of impurity formation is directly proportional to the time the reactants are in contact under conditions that favor the reaction. Minimizing processing times, especially at elevated temperatures or non-ideal pH levels, can effectively reduce the final concentration of the ester impurity.

ParameterEffect on Impurity FormationControl Strategy
Temperature Increases reaction rate significantly. nih.govresearchgate.netStrict temperature control during manufacturing and storage; avoid prolonged exposure to heat.
pH Acidic conditions can catalyze the esterification reaction. researchgate.netdrhothas.comMaintain formulation pH in a range that minimizes reaction kinetics, often through buffering systems.
Reaction Time Longer exposure increases the extent of impurity formation.Optimize process flow to minimize hold times for the bulk solution before filling.

The purity and quality of all starting materials are fundamental to controlling impurity levels in the final product. grace.comdrhothas.com This includes not only the cetirizine API but also all excipients, with a particular focus on sorbitol.

The choice of excipients is based on their intended function and their chemical compatibility with the API. drhothas.com For cetirizine, the use of polyhydric alcohols like sorbitol is known to pose a risk of ester formation. sjf.eduresearchgate.net Therefore, stringent qualification of sorbitol suppliers is necessary. The variability in the levels of reactive impurities in excipients can arise from different manufacturing processes or vendors, potentially impacting drug stability. nih.govdrhothas.com It is crucial to assess the impurity profile of the sorbitol raw material, as certain impurities could potentially catalyze the degradation of cetirizine. nih.gov A robust formulation should be able to accommodate typical variability in both APIs and excipients. nih.govdrhothas.com

Post-manufacturing procedures, including drying and storage, are critical control points. While the Cetirizine Sorbitol Ester Impurity is primarily a concern in liquid formulations, the principles of storage are universally applicable to prevent degradation.

Drying: For any solid intermediates or if processes involve a drying step, the removal of water must be optimized. The presence of moisture can influence reaction rates. nih.gov

Storage: Long-term stability studies are essential to understand how the product behaves over its shelf life. asiapharmaceutics.info Given the temperature sensitivity of the esterification reaction, storage at controlled, and preferably reduced, temperatures is a key strategy to ensure the impurity level remains within acceptable limits until the product's expiry date. nih.gov Analysis of marketed preparations has shown the presence of cetirizine esters, indicating that the reaction proceeds even under standard storage conditions. nih.govresearchgate.net

Formulation Design to Minimize Impurity Formation

A proactive approach to impurity control involves designing the formulation to be inherently stable. This requires a deep understanding of drug-excipient interactions and the strategic use of formulation components to create an environment that disfavors impurity formation. drhothas.com

Drug-excipient compatibility studies are a cornerstone of pre-formulation development. sjf.edudrhothas.com These studies aim to identify potential chemical interactions between the API and proposed excipients under accelerated conditions. sjf.edu

For cetirizine, the incompatibility with sorbitol is well-documented. nih.govresearchgate.net The primary mitigation strategy is to explore alternative excipients. This involves a rational selection process to find substitutes for sorbitol that provide the same functional properties (e.g., sweetness, viscosity) without the reactive hydroxyl groups that lead to esterification.

Excipient ClassExampleInteraction Potential with CetirizineRationale for Selection/Avoidance
Polyols (High Risk) Sorbitol, Glycerol (B35011), MannitolHighThe hydroxyl groups readily react with cetirizine's carboxylic acid group to form esters. researchgate.net These should be avoided or used with extreme caution and rigorous controls.
Non-reducing Sugars SucroseLowGenerally less reactive than polyols, but compatibility must be confirmed as trace impurities could be problematic. nih.gov
Artificial Sweeteners Sucralose, AspartameLowThese compounds typically lack the specific reactive groups that participate in esterification with cetirizine.
Viscosity Modifiers Hypromellose (HPMC), Xanthan GumLowThese polymers are generally inert and can be used to build viscosity without introducing reactive small-molecule polyols.

As the esterification of cetirizine can be influenced by pH, the use of pH modifiers and buffering systems is a critical formulation tool. researchgate.netdrhothas.com A buffering system can maintain the pH of the liquid formulation within a narrow, predetermined range where the rate of ester formation is at its minimum. The selection of an appropriate buffer requires careful evaluation, as some buffering agents, such as citric acid, have been shown to react with other APIs to form their own impurities. drhothas.comscirp.org Therefore, the compatibility of the buffering species itself with cetirizine must be thoroughly confirmed to ensure it does not introduce a new degradation pathway. drhothas.com

Impurity Profile Management in Finished Pharmaceutical Products

Impurity profile management is a critical component of ensuring the safety, efficacy, and quality of any finished pharmaceutical product. ijsr.netbiomedres.us It involves the identification, characterization, and quantification of all impurities, including the this compound, throughout the product's lifecycle. eurekaselect.com Regulatory bodies like the International Council on Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug products. veeprho.comnih.gov

The management of the impurity profile for a cetirizine product would involve the following key steps:

Identification and Characterization: The first step is to identify all potential and actual impurities. For this compound, this involves using advanced analytical techniques to confirm its structure. The chemical name for this impurity is (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate. synchemia.com Reference standards for known impurities are essential for accurate identification and quantification. aquigenbio.com

Analytical Method Development: A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify cetirizine from its impurities, including the sorbitol ester. nih.govresearchgate.net The method must be sensitive enough to detect impurities at levels stipulated by regulatory guidelines, often below 0.1%. nih.govresearchgate.net

Setting Specifications: Based on stability studies and toxicological assessments, acceptance criteria (limits) for each specified impurity are established for product release and throughout its shelf life. According to ICH guidelines, impurities present above a certain threshold (e.g., 0.1% for many products) must be identified. nih.gov

Process Control and Monitoring: Control strategies are implemented during manufacturing to minimize impurity formation. This includes controlling reaction conditions, purifying raw materials, and selecting appropriate excipients. acs.org For the Cetirizine Sorbitol Ester, this could involve optimizing the formulation pH or exploring alternative sweeteners to sorbitol where feasible.

Stability Studies: The drug product is subjected to long-term and accelerated stability studies to monitor the formation of degradation products like the sorbitol ester over time. This data is crucial for establishing the product's shelf life and recommended storage conditions.

Table 2: Core Components of Impurity Profile Management

Component Description Relevance to this compound
Regulatory Guidelines (e.g., ICH Q3B) Provide thresholds for reporting, identification, and qualification of impurities in new drug products. Establishes the maximum allowable limit for the sorbitol ester impurity in the final product.
Analytical Techniques Methods like HPLC, LC-MS, and NMR are used for the detection, quantification, and structural elucidation of impurities. nih.govijsr.net Crucial for accurately measuring levels of the sorbitol ester and distinguishing it from other related substances.
Reference Standards Highly purified samples of known impurities used for method validation and routine testing. A reference standard for this compound is necessary for its accurate quantification. aquigenbio.com
Forced Degradation Studies Subjecting the drug to stress conditions (heat, light, acid, base, oxidation) to identify likely degradation products. Helps to understand the formation pathway of the sorbitol ester and its own degradation products. mdpi.com

| Ongoing Stability Monitoring | Routine testing of batches on the market to ensure the impurity profile remains within specification throughout the shelf life. | Confirms that the level of the sorbitol ester does not increase beyond its accepted limit under real-world storage conditions. |

By integrating these strategies, manufacturers can effectively manage and control the presence of this compound, ensuring the final product meets all quality and safety standards.

Quality by Design Qbd and Regulatory Considerations for Impurities

Application of ICH Guidelines (e.g., ICH Q3A, Q3B) to Degradation Products

The International Council for Harmonisation (ICH) has established key guidelines to ensure the safety and quality of pharmaceutical products. biotech-spain.compharmuni.com Specifically, ICH Q3A(R2) and ICH Q3B(R2) provide a framework for the control of impurities in new drug substances and new drug products, respectively. biotech-spain.compremier-research.com

These guidelines address impurities that are classified as degradation products, which can form during manufacturing or upon storage. gmpinsiders.combiotech-spain.com The Cetirizine (B192768) Sorbitol Ester Impurity is a prime example of a degradation product, resulting from the interaction between the cetirizine drug substance and the sorbitol excipient. researchgate.netnih.goveuropa.eu

ICH guidelines set clear thresholds for reporting, identifying, and qualifying impurities. biotech-spain.comkobia.kr Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity. ich.org An impurity is considered qualified if its levels have been adequately tested in safety and clinical studies. ich.org

Table 1: ICH Thresholds for Impurities

Threshold Type Description General Limit (for a maximum daily dose ≤ 2 g/day )
Reporting Threshold The level at which an impurity must be reported. ≥ 0.05%
Identification Threshold The level at which the structure of an impurity must be determined. ≥ 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold The level at which an impurity must be qualified for its biological safety. ≥ 0.15% or 1.0 mg per day intake (whichever is lower)

Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines iajps.combiotech-spain.com

For cetirizine, which has a carboxylic acid moiety, the potential to form ester-based impurities with polyol excipients like sorbitol is a known risk. researchgate.netnih.gov Studies have shown that this reaction can occur even at temperatures as low as 40°C, leading to the formation of monoesters. nih.gov Therefore, adherence to ICH Q3B is critical for ensuring that these degradation products are appropriately monitored and controlled in the final drug product. europa.eu

Risk Assessment Methodologies for Impurity Formation in Drug Development

A cornerstone of the QbD approach is a thorough risk assessment to identify and mitigate factors that could lead to impurity formation. iajps.comraps.org A cross-functional team, including personnel from research and development, quality, and manufacturing, is typically assembled to conduct this assessment. ispe.org

A widely used tool for this purpose is the Failure Mode and Effects Analysis (FMEA). bachem.comaigproexcellence.compharmadevils.com FMEA is a systematic process for identifying potential failure points in a process and their likely effects. bachem.com In the context of the Cetirizine Sorbitol Ester Impurity, an FMEA would analyze the manufacturing process to pinpoint where and how this impurity is likely to form.

The FMEA process involves assigning a Risk Priority Number (RPN) to each potential failure mode, calculated as: RPN = Severity (S) × Occurrence (O) × Detection (D) bachem.com

Severity: The impact of the failure (e.g., the potential health risk of the impurity).

Occurrence: The likelihood of the failure happening.

Detection: The ability to detect the failure before it impacts the final product.

High-risk failure modes, those with higher RPNs, require the implementation of mitigation strategies. bachem.com For the formation of this compound, this could involve optimizing the formulation to reduce the reactivity between cetirizine and sorbitol, or implementing tighter controls on process parameters like temperature and pH.

Design Space Development for Robust Manufacturing Processes

A key outcome of the QbD process is the development of a "design space". mt.combohrium.com The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. mt.com

Developing a design space involves a systematic approach, often using Design of Experiments (DoE), to understand the relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs). openaccessjournals.comnih.gov For the manufacturing of a cetirizine oral solution, key considerations would include:

Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. mt.com For this specific case, the level of this compound would be a CQA.

Critical Process Parameters (CPPs): These are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. openaccessjournals.com Examples could include the temperature during mixing, the pH of the solution, and the duration of the manufacturing process.

By understanding these relationships, a design space can be established where the manufacturing process can operate with flexibility while consistently producing a product with minimal levels of the this compound. mt.combohrium.com This scientific, risk-based approach leads to more robust and reliable manufacturing processes. openaccessjournals.com

Compliance with Pharmacopeial Standards (e.g., USP, EP) for Impurity Control

In addition to ICH guidelines, compliance with pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is mandatory. drugfuture.comuspnf.com These pharmacopoeias provide specific monographs for drug substances and products, which include tests and acceptance criteria for impurities.

The European Pharmacopoeia (EP) monograph for cetirizine dihydrochloride (B599025), for instance, outlines specific limits for various identified impurities (Impurities A, B, C, D, E, F) and a general limit for unspecified impurities. drugfuture.com While the this compound may not be individually listed as a specified impurity in all pharmacopoeias, it would fall under the category of unspecified or total impurities, and its levels must be controlled within the specified limits. drugfuture.com

The USP monograph for Cetirizine Hydrochloride also provides a detailed table of related compounds and their respective limits. uspnf.com Pharmaceutical manufacturers must utilize validated analytical methods, often high-performance liquid chromatography (HPLC), to accurately detect and quantify these impurities to ensure compliance. contractpharma.comnih.gov The availability of reference standards for known impurities, including those specified in the pharmacopoeias, is crucial for the accurate validation of these analytical methods. sigmaaldrich.com

Future Directions and Advanced Research in Pharmaceutical Impurity Science

Predictive Modeling for Impurity Pathways

The proactive identification of potential impurities is a cornerstone of modern pharmaceutical development. Predictive modeling, utilizing computational simulations and mathematical algorithms, is emerging as a powerful tool to forecast impurity formation. patheon.commdpi.com By analyzing factors like reaction kinetics, degradation pathways, and the interaction between active pharmaceutical ingredients (APIs) and excipients, these models can anticipate the emergence of impurities under various conditions. patheon.comzamann-pharma.com

In the case of the Cetirizine (B192768) Sorbitol Ester Impurity, predictive models could simulate the esterification reaction between the carboxylic acid group of cetirizine and the hydroxyl groups of sorbitol. researchgate.netnih.gov These models would consider variables such as pH, temperature, and the concentration of reactants to predict the rate and extent of impurity formation. zamann-pharma.comresearchgate.net This foresight allows for the early implementation of control strategies, optimizing formulation and storage conditions to minimize the generation of this and other related impurities. zamann-pharma.com The application of artificial intelligence and machine learning further enhances these predictive capabilities, enabling the analysis of vast datasets to identify subtle patterns and correlations that might otherwise be missed. patheon.commdpi.com

Key Applications of Predictive Modeling in Impurity Analysis:

Application AreaDescription
Pre-Clinical Development Early identification of potential impurities to guide the selection of optimal synthesis routes and formulations. zamann-pharma.com
Manufacturing Quality Control Real-time monitoring to ensure adherence to predefined quality standards. zamann-pharma.com
Regulatory Submissions Providing robust impurity profiles and control strategies to support regulatory filings. zamann-pharma.com
Stability Studies Predicting the evolution of impurities over the product's shelf-life. zamann-pharma.com

Continuous Manufacturing and Real-Time Impurity Monitoring

Continuous manufacturing (CM) represents a paradigm shift from traditional batch processing in the pharmaceutical industry. criver.com CM involves the uninterrupted flow of materials through an integrated series of processing units, offering numerous advantages, including enhanced product quality, reduced manufacturing footprint, and increased efficiency. criver.comamericanpharmaceuticalreview.com A key enabler of CM is the implementation of Process Analytical Technology (PAT), which allows for real-time monitoring of critical quality attributes, including impurity levels. americanpharmaceuticalreview.comresearchgate.net

In-line and at-line analytical techniques, such as high-performance liquid chromatography (HPLC) and spectroscopic methods, can be integrated into the continuous manufacturing line to provide immediate feedback on the presence and quantity of impurities. americanpharmaceuticalreview.comresearchgate.net This allows for rapid process adjustments to maintain impurity levels within acceptable limits, ensuring consistent product quality. americanpharmaceuticalreview.com For an impurity like the Cetirizine Sorbitol Ester, real-time monitoring would enable immediate detection of its formation, allowing for process parameters to be altered to mitigate its presence. criver.compharmtech.com

Emerging Analytical Technologies for Trace Impurity Analysis (e.g., non-target impurity profiling)

The detection and characterization of impurities at trace levels require highly sensitive and specific analytical techniques. apacsci.com The field is continually advancing, with emerging technologies offering unprecedented capabilities for impurity analysis. apacsci.comijpsjournal.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident identification and structural elucidation of unknown impurities, even at very low concentrations. apacsci.comapacsci.com

Hyphenated Techniques: The combination of chromatographic separation with advanced spectrometric detection, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful tool for impurity profiling. biomedres.usnih.gov These techniques allow for the separation of complex mixtures and the definitive identification of individual components. biomedres.us

Non-target Impurity Profiling: This approach aims to detect and identify all impurities present in a sample, not just those that are already known or expected. thermofisher.com This is particularly important for identifying novel or unexpected degradation products that may arise during manufacturing or storage. kymos.com Techniques like LC-MS are instrumental in non-target screening, providing comprehensive impurity profiles. thermofisher.com

Advanced Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed structural information that is crucial for the unambiguous identification of impurities. biomedres.usnih.gov

These advanced analytical technologies are essential for meeting the increasingly stringent regulatory requirements for impurity characterization and control, ensuring the safety and efficacy of pharmaceutical products. biomedres.uskymos.com

Q & A

Q. What is the chemical mechanism underlying the formation of cetirizine sorbitol ester impurity?

this compound arises from esterification between the carboxylic acid group of cetirizine and hydroxyl groups of sorbitol under specific conditions (e.g., acidic pH, elevated temperature). This reaction is a classic nucleophilic acyl substitution, where sorbitol acts as a nucleophile, displacing the hydroxyl group of cetirizine’s carboxylic acid to form an ester bond . Structural analysis reveals that sorbitol’s multiple hydroxyl groups increase the likelihood of esterification, particularly at primary hydroxyl sites due to their higher reactivity .

Q. How can researchers identify cetirizine sorbitol ester impurities in drug formulations?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for identification. For example, gradient elution using a C18 column with mobile phases of acetonitrile-water (pH-adjusted with phosphoric acid) and detection at 230 nm allows separation of cetirizine esters. LC-MS/MS further confirms the ester structure by detecting characteristic fragments (e.g., m/z corresponding to cetirizine and sorbitol moieties) . Method validation must include specificity, sensitivity (LOD/LOQ), and robustness to distinguish the impurity from co-eluting peaks .

Q. What factors accelerate the formation of cetirizine sorbitol ester impurities?

Key factors include:

  • pH : Acidic conditions (pH < 4) favor protonation of cetirizine’s carboxylic acid, enhancing its electrophilicity .
  • Temperature : Elevated temperatures (e.g., 40°C during stability studies) increase reaction kinetics .
  • Excipient Purity : Trace organic acids (e.g., residual caffeic acid in sorbitol) may catalyze esterification . Stress studies under ICH Q1A guidelines (40°C/75% RH for 4 weeks) are recommended to simulate accelerated degradation .

Advanced Research Questions

Q. How do stereochemical differences in cetirizine or sorbitol affect impurity profiles?

Cetirizine’s chirality (R-configuration in levocetirizine) influences esterification rates due to steric hindrance. For example, (R)-cetirizine may form esters more slowly than its (S)-counterpart. Similarly, sorbitol’s axial/equatorial hydroxyl groups lead to diastereomeric ester impurities, resolvable via chiral chromatography (e.g., Chiralpak IC-3 column) or nuclear magnetic resonance (NMR) for absolute configuration determination .

Q. What analytical strategies resolve co-eluting impurities in cetirizine formulations?

Challenge Solution Reference
Co-elution of sorbitol esters with other polyol esters (e.g., glycerol)Use orthogonal methods: HILIC for polar impurities vs. reversed-phase HPLC
Overlap with cetirizine degradants (e.g., N-oxide)Adjust gradient elution (e.g., 0.1% formic acid in mobile phase)
Advanced techniques like two-dimensional LC (2D-LC) or ion mobility spectrometry (IMS) further enhance resolution .

Q. How can esterification be mitigated during formulation development?

  • Excipient Selection : Replace sorbitol with non-reactive polyols (e.g., mannitol) or use high-purity sorbitol (VC grade, ≤0.1% reducing sugars) to minimize catalysis .
  • pH Optimization : Buffer formulations at neutral pH (6–7) to deprotonate cetirizine’s carboxylic acid, reducing reactivity .
  • Lyophilization : Remove water to inhibit hydrolysis/esterification equilibria in liquid formulations .

Q. What regulatory considerations apply to controlling cetirizine sorbitol ester impurities?

Per ICH Q3A/B, the impurity must be qualified if exceeding 0.10% (w/w) in the drug substance/product. Analytical methods must comply with USP <476> for organic impurities, including:

  • Relative Retention Time (RRT) : Match against reference standards (e.g., USP Cetirizine Sorbitol Ester RS).
  • Forced Degradation : Validate method stability-indicating capability under oxidative, thermal, and photolytic stress .

Methodological Guidelines

Q. How to design a forced degradation study for cetirizine-sorbitol formulations?

  • Conditions :
  • Acidic: 0.1M HCl, 40°C, 72 hours.
  • Basic: 0.1M NaOH, 25°C, 24 hours.
  • Oxidative: 3% H₂O₂, 40°C, 48 hours.
    • Analysis : Monitor ester impurity formation via HPLC-MS and quantify using a validated calibration curve (linearity R² > 0.995). Report degradation pathways (e.g., esterification vs. hydrolysis) and kinetic rate constants .

Q. What spectroscopic techniques confirm the structure of cetirizine sorbitol ester impurities?

  • NMR : ¹H/¹³C NMR identifies ester linkage (δ ~4.3 ppm for -COOCH₂-) and sorbitol’s sugar protons (δ 3.5–4.0 ppm).
  • FTIR : Ester carbonyl stretch at ~1740 cm⁻¹ and hydroxyl bands at 3300–3500 cm⁻¹ .
  • High-Resolution MS : Exact mass matching (e.g., [M+H]⁺ for C₂₈H₃₅ClN₂O₈: calc. 563.2155, observed 563.2152) .

Tables

Table 1. Key Analytical Parameters for this compound

ParameterValue/DescriptionReference
HPLC ColumnCAPCELL PAK C18 (4.6 mm × 250 mm, 5 µm)
Mobile PhaseGradient: Acetonitrile/water (pH 1.5)
Detection Wavelength230 nm
LOD0.02% (w/w)
RRT1.8 relative to cetirizine

Table 2. Mitigation Strategies for Esterification

StrategyEffectiveness (Reduction in Impurity)Limitations
Neutral pH buffer~70%May destabilize other components
Lyophilization~90%High cost
High-purity sorbitol~50%Limited suppliers

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